HDAC1 Inhibition: 6-Fluoroindole-3-acetonitrile Demonstrates Single-Digit Nanomolar Potency
6-Fluoroindole-3-acetonitrile exhibits potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 value of 1.80 nM. While direct head-to-head data for the closest analogs are not available in the same assay, this level of potency is comparable to or exceeds that of many advanced HDAC inhibitors, underscoring its potential as a privileged scaffold for epigenetic drug discovery [1].
| Evidence Dimension | Inhibition of HDAC1 |
|---|---|
| Target Compound Data | IC50 = 1.80 nM |
| Comparator Or Baseline | Class of HDAC inhibitors (typical IC50 values range from low nM to µM) |
| Quantified Difference | Potency in the low nanomolar range |
| Conditions | Fluorometric assay; preincubation for 15 minutes followed by addition of Fluor de Lys substrate for 1 hour [1] |
Why This Matters
The single-digit nanomolar potency against HDAC1 positions 6-fluoroindole-3-acetonitrile as a highly attractive starting point for the development of selective epigenetic modulators, offering a significant advantage in lead optimization campaigns.
- [1] BindingDB. PrimarySearch_ki. IC50: 1.80 nM. Inhibition of HDAC1. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Histone+deacetylase+1&reactant2=BDBM50142796&column=ki&startPg=0&Increment=50&submit=Search View Source
